molecular formula C14H21N3O4S B15275361 4-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide

4-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide

Cat. No.: B15275361
M. Wt: 327.40 g/mol
InChI Key: CWDAQAMNGUUYMC-UHFFFAOYSA-N
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Description

4-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents. This compound features a nitro group, a piperidine ring, and a propyl group attached to a benzene sulfonamide structure, making it a unique molecule with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide typically involves multiple steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the sulfonamide derivative reacts with piperidine under basic conditions.

    Propylation: The final step involves the alkylation of the nitrogen atom with a propyl halide, such as propyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The piperidine ring can undergo oxidation to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, basic conditions (e.g., sodium hydroxide).

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products Formed

    Reduction: 4-Amino-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

4-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes involved in inflammatory pathways.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as proteins and enzymes.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Nitro-N-(piperidin-4-yl)benzenesulfonamide: Lacks the propyl group, making it less hydrophobic.

    4-Nitro-N-(morpholin-4-yl)-N-propylbenzene-1-sulfonamide: Contains a morpholine ring instead of piperidine, altering its biological activity.

    4-Amino-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide: The amino group replaces the nitro group, changing its redox properties.

Uniqueness

4-Nitro-N-(piperidin-4-yl)-N-propylbenzene-1-sulfonamide is unique due to its combination of a nitro group, piperidine ring, and propyl group, which confer specific chemical and biological properties. This combination allows it to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

4-nitro-N-piperidin-4-yl-N-propylbenzenesulfonamide

InChI

InChI=1S/C14H21N3O4S/c1-2-11-16(12-7-9-15-10-8-12)22(20,21)14-5-3-13(4-6-14)17(18)19/h3-6,12,15H,2,7-11H2,1H3

InChI Key

CWDAQAMNGUUYMC-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCNCC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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